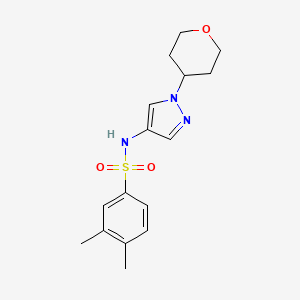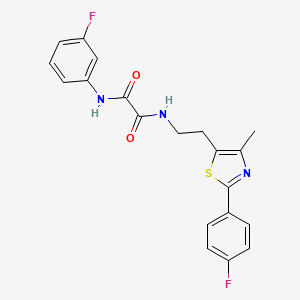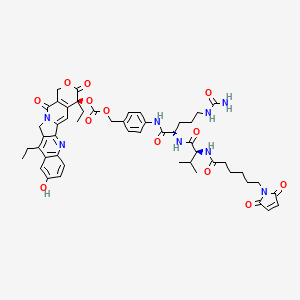
Mc-VC-PAB-SN38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mc-VC-PAB-SN38 is a novel drug delivery system that has gained significant attention in recent years due to its potential applications in cancer treatment. This drug delivery system is based on the conjugation of SN38, a potent anticancer drug, with a macromolecular carrier, which enhances the therapeutic efficacy of the drug while minimizing its toxicity.
作用機序
The mechanism of action of Mc-VC-PAB-SN38 involves the selective delivery of SN38 to cancer cells via the VC-PAB targeting moiety. Once inside the cancer cells, SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and transcription. The conjugation of SN38 with the macromolecular carrier enhances its intracellular accumulation and prolongs its retention time, which leads to a higher concentration of SN38 in cancer cells and a lower concentration in normal tissues.
Biochemical and Physiological Effects:
Mc-VC-PAB-SN38 has been shown to exhibit several biochemical and physiological effects in preclinical studies. These effects include enhanced antitumor activity, improved pharmacokinetics and pharmacodynamics, reduced toxicity, and increased selectivity for cancer cells. Moreover, Mc-VC-PAB-SN38 has been shown to induce apoptosis and cell cycle arrest in cancer cells, which are important mechanisms of action for anticancer drugs.
実験室実験の利点と制限
Mc-VC-PAB-SN38 has several advantages for lab experiments, including its high stability, reproducibility, and scalability. Moreover, Mc-VC-PAB-SN38 can be easily modified to incorporate different targeting moieties or drugs, which allows for the development of customized drug delivery systems. However, Mc-VC-PAB-SN38 also has some limitations, including its high cost and complexity of synthesis, which may limit its widespread use in research.
将来の方向性
There are several future directions for the development and application of Mc-VC-PAB-SN38. One direction is the optimization of the drug delivery system to enhance its therapeutic efficacy and reduce its toxicity. Another direction is the development of combination therapies that incorporate Mc-VC-PAB-SN38 with other anticancer drugs or immunotherapies. Moreover, the application of Mc-VC-PAB-SN38 in personalized medicine and targeted therapy is an exciting area of research that holds great promise for the future.
合成法
The synthesis of Mc-VC-PAB-SN38 involves the conjugation of SN38 with a macromolecular carrier, which is composed of a polyamidoamine dendrimer (PAMAM) core, a polyethylene glycol (PEG) spacer, and a maleimide-functionalized valine-citrulline peptide (VC-PAB) targeting moiety. The synthesis is carried out in several steps, including the activation of the PAMAM core with succinic anhydride, the attachment of the PEG spacer, the conjugation of the VC-PAB targeting moiety, and the attachment of SN38 via a thioether linkage.
科学的研究の応用
Mc-VC-PAB-SN38 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have demonstrated that Mc-VC-PAB-SN38 exhibits superior antitumor activity compared to free SN38 in various cancer models, including breast cancer, colon cancer, and pancreatic cancer. Moreover, Mc-VC-PAB-SN38 has shown promising results in overcoming multidrug resistance in cancer cells, which is a major obstacle in cancer treatment.
特性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJKXYZKSJFNL-XLPKKHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H58N8O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mc-VC-PAB-SN38 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)
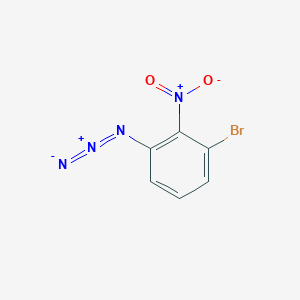
![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)

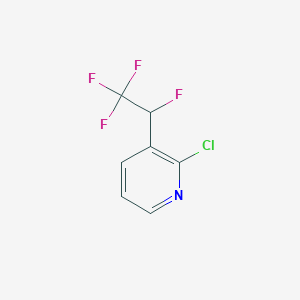
![tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate](/img/structure/B2773860.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)
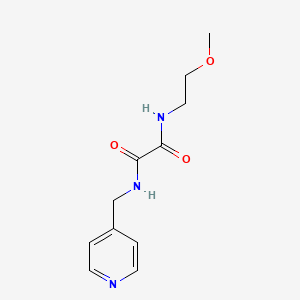
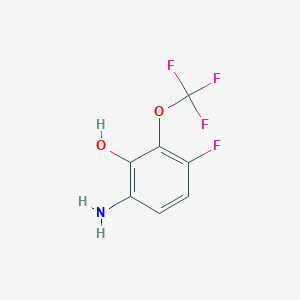
![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)
![{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone](/img/structure/B2773869.png)
